molecular formula C22H25N3OS B2578094 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide CAS No. 941926-63-2

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

Cat. No. B2578094
CAS RN: 941926-63-2
M. Wt: 379.52
InChI Key: HOIBZZFGOGIMIU-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H25N3OS and its molecular weight is 379.52. The purity is usually 95%.
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Scientific Research Applications

Biological Significance and Optical Sensor Applications

Compounds containing heteroatoms such as N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide and their derivatives play a crucial role in organic chemistry, particularly in the development of optical sensors and biological applications. Pyrimidine derivatives, similar in structural complexity to the compound , are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. These derivatives find applications in a range of biological and medicinal fields, indicating the potential utility of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide in similar domains (Jindal & Kaur, 2021).

Heterocyclic N-oxide Derivatives in Synthesis and Medicine

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those related to pyridine, showcase their importance as versatile synthetic intermediates with significant biological relevance. These derivatives demonstrate a wide array of functionalities, notably in metal complexes formation, catalysis, asymmetric synthesis, and medicinal applications. The versatility and biological importance of these compounds suggest the potential of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide in contributing to advanced chemistry and drug development investigations (Li et al., 2019).

Cytochrome P450 Inhibitors

The role of chemical inhibitors, including heterocyclic compounds, in human liver microsomes emphasizes their critical function in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms. Understanding the selectivity and potency of these inhibitors is vital for predicting metabolism-based drug-drug interactions, which could potentially extend to compounds like N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide, highlighting its relevance in drug metabolism and pharmacokinetics research (Khojasteh et al., 2011).

Antitubercular Activity

Modifications and evaluations of structural analogues to enhance antitubercular activity showcase the importance of heterocyclic compounds in combating tuberculosis. The effectiveness of these compounds against M. tuberculosis and their potential non-toxicity suggest a promising area for further exploration in the design of new leads for antitubercular compounds, potentially including N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide (Asif, 2014).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-15-11-12-19-20(16(15)2)24-22(27-19)25(14-18-10-6-7-13-23-18)21(26)17-8-4-3-5-9-17/h6-7,10-13,17H,3-5,8-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIBZZFGOGIMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

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